1(2H)-Pyridinepropanaminium, 5-((4-(4-chlorophenoxy)phenyl)azo)-3-cyano-6-hydroxy-N,N,N,4-tetramethyl-2-oxo-, chloride
Description
This compound (CAS 71873-54-6) is a quaternary ammonium salt characterized by a pyridine core substituted with an azo group, chlorophenoxy phenyl, cyano, hydroxyl, and tetramethyl moieties. Its molecular formula is C₂₅H₂₇ClN₅O₃·Cl, indicating two chloride ions (one as a counterion and one in the substituent) . Its synthesis likely involves azo coupling reactions under polar aprotic solvents like DMF, as inferred from analogous protocols .
Properties
CAS No. |
71873-54-6 |
|---|---|
Molecular Formula |
C25H27ClN5O3.Cl C25H27Cl2N5O3 |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
3-[5-[[4-(4-chlorophenoxy)phenyl]diazenyl]-3-cyano-2-hydroxy-4-methyl-6-oxopyridin-1-yl]propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C25H26ClN5O3.ClH/c1-17-22(16-27)24(32)30(14-5-15-31(2,3)4)25(33)23(17)29-28-19-8-12-21(13-9-19)34-20-10-6-18(26)7-11-20;/h6-13H,5,14-15H2,1-4H3;1H |
InChI Key |
GCUMNDVOVCMEKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CCC[N+](C)(C)C)N=NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azo Dye Intermediate
- Starting materials: 4-chlorophenol and 4-aminophenol derivatives are commonly used to prepare the chlorophenoxy-phenyl azo moiety.
- Diazotization: The aromatic amine is diazotized using sodium nitrite in acidic medium at low temperature (0–5 °C) to form the diazonium salt.
- Azo coupling: The diazonium salt is then coupled with a phenol or aniline derivative under alkaline conditions to form the azo linkage (-N=N-), yielding the 5-((4-(4-chlorophenoxy)phenyl)azo) intermediate.
- Purification: The azo compound is purified by crystallization or chromatography to remove unreacted starting materials and side products.
This method is supported by analogous azo dye syntheses reported in the literature, where high yields (70–90%) are achieved with controlled pH and temperature.
Introduction of the Pyridinepropanaminium Group
- Quaternization reaction: The pyridine ring is functionalized by reacting with a suitable alkylating agent such as 3-chloropropylamine or its derivatives to introduce the propanaminium side chain.
- N,N,N,4-tetramethyl substitution: Methylation of the nitrogen atoms on the pyridine and propanaminium moieties is achieved using methyl iodide or dimethyl sulfate under basic conditions.
- Hydroxy and cyano substitutions: These groups are introduced either by direct substitution on the pyridine ring or by using pre-functionalized pyridine derivatives in the alkylation step.
The quaternization and methylation steps are typically performed in polar aprotic solvents like acetonitrile or dimethylformamide at moderate temperatures (50–80 °C) to ensure complete reaction.
Formation of the Chloride Salt
- The final compound is converted into its chloride salt form by treatment with hydrochloric acid or by ion exchange methods.
- This step stabilizes the pyridinium cation and improves the compound’s solubility and handling properties.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Diazotization | NaNO2, HCl, 0–5 °C | 0–5 °C | 85–90 | Low temperature to stabilize diazonium |
| Azo coupling | Phenol derivative, alkaline medium | 0–25 °C | 75–85 | pH control critical for coupling |
| Quaternization & methylation | Alkyl halide, methyl iodide, base, MeCN/DMF | 50–80 °C | 70–80 | Requires inert atmosphere |
| Salt formation | HCl or ion exchange resin | Room temperature | Quantitative | Ensures chloride salt formation |
Analytical Characterization Supporting Preparation
- IR Spectroscopy: Confirms azo (-N=N-) stretch (~1400–1500 cm⁻¹), cyano (-C≡N) stretch (~2200 cm⁻¹), and carbonyl (C=O) stretch (~1650 cm⁻¹).
- NMR Spectroscopy: Proton and carbon NMR confirm aromatic protons, methyl groups on nitrogen, and substitution patterns on the pyridine ring.
- Mass Spectrometry: Confirms molecular weight and presence of chloride ion.
- Chromatography: Flash chromatography or recrystallization used for purification and yield optimization.
Research Findings and Optimization Notes
- The azo coupling step is sensitive to pH and temperature; maintaining pH around 8–9 and temperature below 25 °C maximizes yield and purity.
- Using in situ formation of acid chlorides (e.g., with PCl3) can improve coupling efficiency in related syntheses.
- Methylation steps require careful stoichiometric control to avoid over- or under-methylation.
- Solvent choice (acetonitrile preferred) enhances reaction rates and product solubility.
- Chloride salt formation improves compound stability and facilitates handling in downstream applications.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which have applications in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
Scientific Research Applications
Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene exert their effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, resulting in various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its combination of an azo group, chlorophenoxy substituent, and quaternary ammonium system. Below is a comparative analysis with three analogues:
Key Observations
Azo vs. Heterocyclic Cores : The target compound’s azo group contrasts with the triazole and fused pyrimidine systems in Compounds 12 and 13 . Azo compounds are typically chromophoric, while heterocyclic hybrids (e.g., Compound 12) prioritize bioactivity.
Quaternary Ammonium vs. Neutral Amines : The target’s quaternary ammonium group enhances water solubility and stability compared to the tertiary amine in CAS 7054-11-7 .
Chlorophenoxy vs. Chlorophenyl: The target’s chlorophenoxy group (-O-C₆H₄-Cl) introduces steric and electronic differences compared to simpler chlorophenyl substituents in other analogues.
Biological Activity
The compound 1(2H)-Pyridinepropanaminium, 5-((4-(4-chlorophenoxy)phenyl)azo)-3-cyano-6-hydroxy-N,N,N,4-tetramethyl-2-oxo-, chloride is a complex organic molecule with potential biological activities. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for pharmacological applications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer properties. The following sections detail its mechanisms of action, specific biological effects, and relevant research findings.
- Membrane Disruption : The compound has been shown to disrupt cellular membranes, leading to cell lysis. This action is crucial for its antimicrobial properties as it compromises the integrity of microbial cells.
- Enzyme Interaction : It interacts with specific enzymes and receptors, modulating their activity. This modulation can influence various cellular pathways, potentially leading to therapeutic effects in diseases such as cancer.
- DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, affecting replication and transcription processes. This suggests that the pyridine moiety in this compound may also exhibit similar interactions .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens:
- Gram-positive Bacteria : Exhibited significant inhibitory effects against strains such as Staphylococcus aureus and Enterococcus faecalis.
- Fungi : Demonstrated activity against Rhizoctonia solani, indicating potential use in agricultural applications .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine derivatives:
- Cell Line Studies : The compound was tested on various cancer cell lines including MCF7 (breast cancer) and SK-OV-3 (ovarian cancer). Results showed dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .
- Molecular Docking Studies : In silico studies indicated that the compound could effectively bind to proteins associated with cancer cell survival, enhancing its profile as a potential therapeutic agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of similar pyridine compounds against Eimeria tenella, a protozoan parasite. The results indicated that while some derivatives were ineffective against Gram-negative bacteria, they showed promise against specific fungi and protozoa .
- Anticancer Properties : In another study focusing on pyridine derivatives, a series of compounds were synthesized and assessed for their antiproliferative activity using the MTT assay. Several derivatives showed selective activity against human liver and colon cancer cells while maintaining low toxicity towards non-cancerous cells .
Data Tables
The following table summarizes the biological activities observed in studies involving this compound and related derivatives:
Q & A
Q. Key Optimization Parameters :
- Temperature control during azo coupling to avoid side reactions.
- Use of anhydrous conditions for quaternization to enhance yield.
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons in the pyridine, azo, and chlorophenoxy groups. For example, the azo group (-N=N-) shows no proton signal, but adjacent aromatic protons resonate at δ 7.2–8.5 ppm .
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals and confirms connectivity between the pyridine and chlorophenoxy moieties .
- IR Spectroscopy :
- Peaks at ~2220 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (azo -N=N-), and ~3400 cm⁻¹ (-OH) .
- UV-Vis :
- Strong absorption at λ ~450–500 nm (azo π→π* transitions) .
Advanced: How can computational chemistry resolve contradictions in experimental spectral data?
Answer:
Discrepancies in NMR or UV-Vis data (e.g., unexpected shifts or missing peaks) can arise from tautomerism or solvent effects. Strategies include:
- DFT Calculations :
- Molecular Dynamics (MD) :
- Model solvent interactions (e.g., DMSO vs. water) to predict solvatochromic shifts in UV-Vis spectra .
Example : If the azo group’s configuration (cis/trans) is ambiguous, DFT-optimized geometries can predict the most stable form .
Advanced: What strategies mitigate degradation of the azo group during stability studies?
Answer:
The azo bond (-N=N-) is prone to photolytic or microbial cleavage. Mitigation approaches:
- Photostability :
- Store samples in amber vials or under inert gas (N₂/Ar). Add UV absorbers (e.g., TiO₂ coatings) .
- Microbial Resistance :
- Test degradation in biorelevant media (e.g., simulated intestinal fluid). Use sterile filtration (0.22 µm) to exclude microbial activity .
- pH Control :
- Stabilize in slightly acidic buffers (pH 5–6) to prevent hydrolysis of the pyridine ring .
Analytical Validation : Monitor degradation via HPLC-MS to identify byproducts like 4-chlorophenol or pyridine fragments .
Basic: What functional groups dictate the compound’s reactivity and solubility?
Answer:
- Azo Group (-N=N-) :
- Redox-active; participates in electron-transfer reactions.
- Low solubility in polar solvents due to hydrophobicity .
- Quaternary Ammonium (-N⁺(CH₃)₃) :
- Enhances water solubility via ionic interactions.
- Chlorophenoxy Group :
- Electron-withdrawing effect stabilizes the pyridine ring but reduces solubility in nonpolar solvents .
Solubility Optimization : Use co-solvents (e.g., DMSO:water 1:1) or surfactants (e.g., Tween-80) for biological assays .
Advanced: How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?
Answer:
- Targeted Modifications :
- Replace the 4-chlorophenoxy group with fluorinated analogs to improve metabolic stability .
- Modify the quaternary ammonium group to tertiary amines for increased membrane permeability .
- SAR Validation :
Advanced: What analytical challenges arise in quantifying trace impurities?
Answer:
- Impurity Profiling :
- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., alkyl halides from quaternization) .
- LC-HRMS : Identify unknown byproducts (e.g., m/z matching for chlorinated fragments) .
- Validation :
- Spike recovery experiments (90–110% acceptable range) and LOQ determination (<0.1% w/w) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
